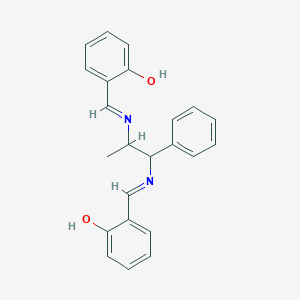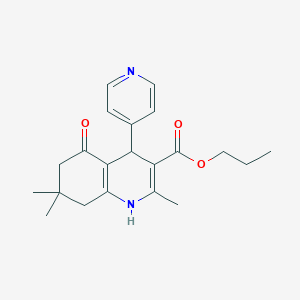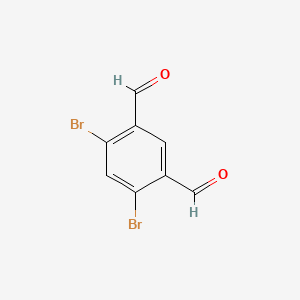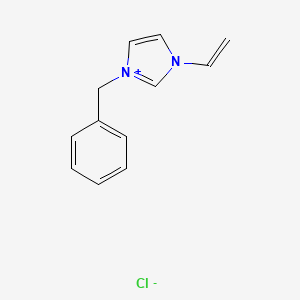![molecular formula C21H20N2O5 B12502136 {2-Ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid CAS No. 5818-62-2](/img/structure/B12502136.png)
{2-Ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ETHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYLPYRAZOL-4-YLIDENE]METHYL}PHENOXYACETIC ACID is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYLPYRAZOL-4-YLIDENE]METHYL}PHENOXYACETIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the phenoxyacetic acid derivative, followed by the introduction of the pyrazole moiety through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow processes, automated systems, and advanced purification techniques to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-ETHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYLPYRAZOL-4-YLIDENE]METHYL}PHENOXYACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-ETHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYLPYRAZOL-4-YLIDENE]METHYL}PHENOXYACETIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be utilized in the development of new materials, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-ETHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYLPYRAZOL-4-YLIDENE]METHYL}PHENOXYACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyacetic Acid: A simpler analog with similar structural features but lacking the pyrazole moiety.
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with a phenoxyacetic acid backbone.
MCPA (2-Methyl-4-chlorophenoxyacetic Acid): Another herbicide with structural similarities.
Uniqueness
2-ETHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYLPYRAZOL-4-YLIDENE]METHYL}PHENOXYACETIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole moiety, in particular, differentiates it from simpler phenoxyacetic acid derivatives, potentially offering novel applications and mechanisms of action.
Propriétés
Numéro CAS |
5818-62-2 |
|---|---|
Formule moléculaire |
C21H20N2O5 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
2-[2-ethoxy-4-[(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H20N2O5/c1-3-27-19-12-15(9-10-18(19)28-13-20(24)25)11-17-14(2)22-23(21(17)26)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3,(H,24,25) |
Clé InChI |
YQISAUNAYCDUSG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12502065.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12502068.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12502071.png)
![2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B12502072.png)
![2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid](/img/structure/B12502083.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12502087.png)

![Methyl 5-({2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12502094.png)
![3,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B12502096.png)




![methyl 3-[4-(benzyloxy)-2-fluorophenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B12502128.png)
